molecular formula C14H13N3O2S B2837948 N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide CAS No. 1421504-61-1

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2837948
CAS No.: 1421504-61-1
M. Wt: 287.34
InChI Key: PEAMIAHNCZVROL-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures, including furan, imidazole, and thiophene rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a suitable precursor, such as 2-furylamine, the imidazole ring can be formed through a cyclization reaction with glyoxal and ammonium acetate under reflux conditions.

    Alkylation: The imidazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, in the presence of a base like potassium carbonate.

    Coupling with Thiophene-3-carboxylic Acid: The final step involves coupling the alkylated imidazole with thiophene-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings in N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the carboxamide group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents such as bromine or chlorinating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Bromine in acetic acid or chlorinating agents in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the carboxamide group, potentially leading to amines.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

    Material Science: Its heterocyclic structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound’s ability to intercalate with DNA or interact with cell membranes can lead to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)benzamide: Similar structure but with a benzene ring instead of thiophene.

    N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)pyridine-3-carboxamide: Contains a pyridine ring instead of thiophene.

    N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)furan-3-carboxamide: Features another furan ring instead of thiophene.

Uniqueness

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)-1H-imidazol-2-yl]ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-14(10-4-7-20-9-10)15-5-3-13-16-8-11(17-13)12-2-1-6-19-12/h1-2,4,6-9H,3,5H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAMIAHNCZVROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=C(N2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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